4-methoxypyridine-2,6-dicarboxylic Acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-methoxypyridine-2,6-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO5/c1-14-4-2-5(7(10)11)9-6(3-4)8(12)13/h2-3H,1H3,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INGKNNWONGEVCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=C1)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10440716 | |
| Record name | 4-methoxypyridine-2,6-dicarboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10440716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52062-26-7 | |
| Record name | 4-methoxypyridine-2,6-dicarboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10440716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-methoxypyridine-2,6-dicarboxylic acid CAS number 52062-26-7
This technical guide details the chemical architecture, synthesis, and applications of 4-methoxypyridine-2,6-dicarboxylic acid (CAS 52062-26-7), a critical ligand in coordination chemistry and materials science.
CAS Number: 52062-26-7 Synonyms: 4-Methoxy-2,6-pyridinedicarboxylic acid; Chelidamic acid methyl ether Molecular Formula: C₈H₇NO₅ Molecular Weight: 197.14 g/mol
Executive Summary
4-Methoxypyridine-2,6-dicarboxylic acid is a functionalized derivative of dipicolinic acid (DPA). Unlike the parent DPA, the introduction of an electron-donating methoxy group at the 4-position significantly alters the ligand's electronic properties without disrupting its tridentate coordination geometry. This modification is pivotal for tuning the triplet state energy in lanthanide sensitization (the "antenna effect") and adjusting the pore environment in Metal-Organic Frameworks (MOFs). This guide provides a validated synthesis route and explores its utility in photonic and porous materials.
Chemical Architecture & Properties[1][2]
The molecule features a pyridine ring substituted with two carboxylic acid groups at the 2- and 6-positions and a methoxy group at the 4-position.[1] The nitrogen atom and the two carboxylate oxygens form a "pincer" pocket ideal for chelating hard metal ions (Ln³⁺, Ca²⁺).
Physicochemical Data Table
| Property | Value/Description | Relevance |
| Appearance | White to off-white crystalline solid | Purity indicator |
| Solubility | Soluble in DMSO, MeOH, dilute base; sparingly in water | Process solvent selection |
| pKa (est.) | pKa₁ ≈ 2.1, pKa₂ ≈ 4.6 | Buffer selection for complexation |
| Coordination Mode | Tridentate (N, O, O) | Stable 1:3 complexes with Ln³⁺ |
Advanced Synthesis Protocol
Note: This protocol synthesizes the target compound starting from Chelidamic Acid (4-hydroxypyridine-2,6-dicarboxylic acid), utilizing an O-methylation strategy via the dimethyl ester intermediate to prevent decarboxylation.
Reaction Scheme Overview
-
Esterification: Chelidamic Acid → Dimethyl Chelidamate[2]
-
O-Methylation: Dimethyl Chelidamate + Dimethyl Sulfate → Dimethyl 4-methoxypyridine-2,6-dicarboxylate
-
Hydrolysis: Diester → 4-Methoxypyridine-2,6-dicarboxylic acid
Detailed Methodology
Step 1: Synthesis of Dimethyl Chelidamate[2]
-
Reagents: Chelidamic acid (10 g), Methanol (anhydrous, 100 mL), Thionyl Chloride (SOCl₂, 15 mL).
-
Procedure:
-
Suspend chelidamic acid in methanol at 0°C.
-
Add SOCl₂ dropwise (Exothermic! Vent HCl gas properly).
-
Reflux for 12 hours until the solution becomes clear.
-
Evaporate solvent to dryness. Neutralize residue with sat. NaHCO₃ and extract with CHCl₃.
-
Checkpoint: Product should be a white solid (Yield ~85%).
-
Step 2: O-Methylation (The Critical Step)
-
Reagents: Dimethyl Chelidamate (from Step 1), Dimethyl Sulfate (DMS) or Methyl Iodide (MeI), K₂CO₃, Acetone/DMF.
-
Rationale: Direct methylation of the acid is difficult due to zwitterion formation. The ester locks the carboxylates, allowing exclusive O-methylation at the 4-position.
-
Procedure:
-
Dissolve Dimethyl Chelidamate (2.11 g, 10 mmol) in dry Acetone (50 mL).
-
Add anhydrous K₂CO₃ (2.76 g, 20 mmol) and stir for 30 min to deprotonate the 4-OH group.
-
Add Dimethyl Sulfate (1.1 mL, 11 mmol) dropwise.
-
Reflux for 6–8 hours. Monitor via TLC (SiO₂, 50:50 Hexane:EtOAc). The starting material (polar) will disappear, replaced by a less polar spot (Rf ~0.6).
-
Filter off inorganic salts and evaporate the solvent.
-
Purification: Recrystallize from MeOH/Water.
-
Step 3: Hydrolysis to Final Product
-
Reagents: Dimethyl 4-methoxypyridine-2,6-dicarboxylate, NaOH (2M aq), HCl (conc).
-
Procedure:
Functional Applications
A. Lanthanide Luminescence (The Antenna Effect)
This compound is a superior sensitizer for Europium (Eu³⁺) and Terbium (Tb³⁺). The aromatic pyridine ring absorbs UV light and transfers energy to the lanthanide ion, bypassing the metal's low absorption coefficient.
Mechanism:
-
Absorption: Ligand absorbs UV (π → π* transition).
-
ISC: Intersystem Crossing to the Ligand Triplet State (T₁).
-
ET: Energy Transfer from T₁ to the Ln³⁺ emissive state (⁵D₀ for Eu, ⁵D₄ for Tb).
-
Emission: Metal-centered luminescence (Red for Eu, Green for Tb).
Self-Validating Check:
-
Dissolve the product in water with EuCl₃ (1:3 ratio) and adjust pH to 7.
-
Irradiate with a standard UV lamp (254/365 nm).
-
Result: Intense red luminescence confirms ligand binding and energy transfer.
Visualization: Energy Transfer Pathway
Figure 1: The Jablonski diagram illustrating the "Antenna Effect" where the 4-methoxypyridine-2,6-dicarboxylic acid ligand harvests UV energy to sensitize lanthanide emission.
B. Metal-Organic Frameworks (MOFs)
As a linker, the 4-methoxy group acts as a steric handle. In MOF synthesis (e.g., with Zn²⁺ or Cu²⁺), the methoxy group protrudes into the pore channels.
-
Effect: Reduces effective pore size (increasing selectivity for small gases like CO₂ vs N₂).
-
Electronic Effect: The electron-donating nature increases the basicity of the pyridine nitrogen, potentially strengthening the Metal-N bond compared to unsubstituted DPA.
References
-
Horváth, G. et al. (2007).[2] "A new efficient method for the preparation of 2,6-pyridinedimethyl ditosylates from dimethyl 2,6-pyridinedicarboxylates." Synthetic Communications. Link
-
Bünzli, J.-C. G. (2010).[5] "Lanthanide Luminescence for Biomedical Analyses and Imaging." Chemical Reviews. Link (Contextual grounding for DPA-Ln sensitization).
-
Gu, G. & Lu, M. (2010).[6] "A new facile synthesis of dimethyl 4-(2-(2,6-bis(methoxycarbonyl)pyridin-4-yl)vinyl)pyridine-2,6-dicarboxylate." Macedonian Journal of Chemistry and Chemical Engineering. Link (Describes the methylation and esterification precursors).
- Takalo, H. et al. (1988). "Synthesis of Europium(III) chelates suitable for labeling of bioactive molecules." Bioconjugate Chemistry.
Sources
- 1. US9163155B2 - Luminescent lanthanide complex, and articles and inks containing the luminescent complex - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. A new facile synthesis of dimethyl 4-(2-(2,6-bis(methoxycarbonyl)pyridin-4-yl)vinyl) pyridine-2,6-dicarboxylate | Macedonian Journal of Chemistry and Chemical Engineering [mjcce.org.mk]
4-methoxypyridine-2,6-dicarboxylic acid molecular weight
An In-Depth Technical Guide to 4-Methoxypyridine-2,6-Dicarboxylic Acid: Properties, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of 4-methoxypyridine-2,6-dicarboxylic acid, a heterocyclic compound of significant interest to the chemical, pharmaceutical, and materials science sectors. The document details the molecule's core physicochemical properties, outlines modern synthetic routes and derivatization protocols, and explores its applications as a versatile building block and a multidentate ligand. By synthesizing information from established chemical databases and recent synthetic methodologies, this guide serves as an essential resource for researchers, chemists, and drug development professionals engaged in the design and synthesis of novel functional molecules.
Core Molecular Profile
4-Methoxypyridine-2,6-dicarboxylic acid is an organic compound built upon a pyridine scaffold.[1] Its structure is distinguished by three key functional groups: a central pyridine ring, two carboxylic acid groups at the 2 and 6 positions, and a methoxy group at the 4 position. This unique arrangement of electron-withdrawing carboxylates and an electron-donating methoxy group dictates its chemical reactivity, solubility, and coordination properties. The carboxylic acid moieties provide sites for reactions like esterification and amidation, while the nitrogen atom and oxygen donors allow it to act as a potent chelating agent for various metal ions.[1]
Table 1: Chemical Identity and Properties
| Property | Value | Source(s) |
|---|---|---|
| Molecular Formula | C₈H₇NO₅ | [1][2][3][4] |
| Molecular Weight | 197.15 g/mol | [2][4] |
| CAS Number | 52062-26-7 | [1][2][3][4] |
| Appearance | White to off-white crystalline solid | [1] |
| Canonical SMILES | COC1=CC(C(=O)O)=NC(C(=O)O)=C1 | [1][3] |
| InChI Key | INGKNNWONGEVCL-UHFFFAOYSA-N | [3][4] |
| Density | 1.497 g/cm³ | [2] |
| Boiling Point | 484.4 °C at 760 mmHg | [2] |
| Solubility | Soluble in polar solvents (e.g., water, alcohols) |[1] |
Synthesis and Derivatization Strategies
The synthesis of 4-substituted pyridine-2,6-dicarboxylic acids has historically involved lengthy and often harsh reaction conditions. However, recent advancements have enabled more efficient and milder protocols, making these valuable scaffolds more accessible.[5]
Advanced One-Pot Synthesis Protocol
Researchers at the Okinawa Institute of Science and Technology (OIST) have developed a novel one-pot method that proceeds under mild conditions with high atom economy.[5] This procedure is particularly valuable as it avoids the isolation of intermediates, thereby saving time and reducing solvent waste.
Causality Behind the Method: The reaction leverages an initial organocatalyzed formation of a dihydropyran intermediate from simple precursors (aldehydes and pyruvates). This intermediate is then treated in the same reaction vessel with an ammonia source (ammonium acetate) to facilitate a cyclization and aromatization cascade, yielding the desired pyridine core.
Experimental Protocol: One-Pot Synthesis
-
Reaction Setup: To a solution of an appropriate aldehyde (1.0 eq) and pyruvate (2.0 eq) in a suitable solvent, add a pyrrolidine-acetic acid catalyst.
-
Intermediate Formation: Stir the mixture at room temperature until analysis (e.g., TLC or LC-MS) confirms the consumption of the aldehyde and formation of the dihydropyran intermediate.
-
Cyclization: Add ammonium acetate to the reaction mixture.
-
Aromatization & Isolation: Heat the reaction under mild conditions until the formation of 4-methoxypyridine-2,6-dicarboxylic acid is complete. The product can then be isolated and purified using standard techniques such as crystallization or chromatography.
Derivatization for Drug Discovery: Amide Bond Formation
For applications in medicinal chemistry, the carboxylic acid groups are frequently converted into amides to modulate pharmacological properties. This is reliably achieved by first activating the carboxylic acids, typically by converting them to acyl chlorides.
Causality Behind the Method: Oxalyl chloride is a preferred reagent for this transformation because its byproducts (CO, CO₂, HCl) are gaseous, which helps to drive the reaction to completion. A catalytic amount of dimethylformamide (DMF) is used to generate the Vilsmeier reagent in situ, which is the active catalytic species.
Experimental Protocol: Synthesis of Dicarboxamides
-
Acyl Chloride Formation: Suspend 4-methoxypyridine-2,6-dicarboxylic acid (1.0 eq) in an anhydrous solvent like dichloromethane (DCM). Add a catalytic amount of DMF (1-2 drops), followed by the dropwise addition of oxalyl chloride (2.2 eq). Stir at room temperature until the solution becomes clear (approx. 3-4 hours).[6]
-
Removal of Reagents: Remove the solvent and excess oxalyl chloride under reduced pressure.
-
Amidation: Dissolve the crude diacyl chloride in an appropriate anhydrous solvent. Add this solution dropwise to a cooled solution of the desired amine (2.5 eq) and a non-nucleophilic base like triethylamine (2.5 eq).
-
Workup and Purification: Allow the reaction to proceed to completion. Isolate the product via aqueous workup and purify by crystallization or column chromatography.
Analytical Validation and Quality Control
The identity and purity of 4-methoxypyridine-2,6-dicarboxylic acid must be rigorously confirmed before its use in sensitive applications. A multi-technique approach ensures a self-validating system where each analysis provides orthogonal data.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure by verifying the chemical shifts, integration, and coupling patterns of the protons and carbons.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, confirming the elemental composition and molecular formula.
-
Infrared (IR) Spectroscopy: IR analysis identifies the characteristic vibrational frequencies of the functional groups, such as the broad O-H stretch of the carboxylic acids and the C=O carbonyl stretch.
-
High-Performance Liquid Chromatography (HPLC): HPLC is employed to determine the purity of the compound by separating it from any starting materials or byproducts.
Applications in Research and Development
The unique structure of 4-methoxypyridine-2,6-dicarboxylic acid makes it a valuable molecule with diverse applications.
Coordination Chemistry and Materials Science
The two carboxylate groups and the pyridine nitrogen atom allow the molecule to act as a tetradentate ligand.[1] It can form stable complexes with a variety of metal ions, including zinc and copper.[1] This chelating ability is exploited in several areas:
-
Synthesis of Metal-Organic Frameworks (MOFs): The rigid structure serves as an organic linker to construct porous materials for gas storage and catalysis.
-
Homogeneous Catalysis: Metal complexes can serve as catalysts for various organic transformations.
-
Selective Metal Ion Sensing: The interaction with specific metal ions can be designed to produce a detectable signal (e.g., colorimetric or fluorescent).
Pharmaceutical and Agrochemical Synthesis
As a functionalized heterocycle, it is an important building block for the synthesis of more complex, biologically active compounds.[1][5] Its scaffold is found in molecules designed for:
-
Drug Discovery: The pyridine core is a common motif in medicinal chemistry. The dicarboxylic acid handles allow for the attachment of various pharmacophores to explore structure-activity relationships.
-
DNA Intercalation: The planar aromatic system has been shown to have the potential to form duplexes with DNA, which could be explored for inhibiting transcription and replication processes in therapeutic contexts.[1]
-
Chemical Probes: It can be incorporated into larger molecules designed to probe biological systems.[5]
Safety, Handling, and Storage
Proper handling of 4-methoxypyridine-2,6-dicarboxylic acid is essential to ensure laboratory safety. The compound is classified as hazardous.
Table 2: GHS Hazard Information
| Hazard Class | Code | Description | Source(s) |
|---|---|---|---|
| Acute Toxicity (Oral) | H302 | Harmful if swallowed | [3][4] |
| Skin Irritation | H315 | Causes skin irritation | [3][4] |
| Eye Irritation | H319 | Causes serious eye irritation | [3][4] |
| STOT - Single Exposure | H335 | May cause respiratory irritation |[3][4] |
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[3] Use only in a well-ventilated area or under a chemical fume hood.
-
Handling: Avoid breathing dust. Wash hands thoroughly after handling.[3] Do not eat, drink, or smoke when using this product.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7] Recommended storage is under an inert atmosphere at 2-8°C.[4]
-
Incompatibilities: Avoid contact with strong oxidizing agents.[7]
-
First Aid:
-
If Swallowed: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.[7]
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[7]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[7]
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[7]
-
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[7]
References
-
4-methoxypyridine-2,6-dicarboxylic acid Chemical & Physical Properties. AHH Chemical Co., Ltd. [Link]
-
Materials Safety Data Sheet for [4,4-Bipyridine]-2,2-dicarboxylic acid. Kamulin Biotech Co., Ltd. [Link]
-
Novel Synthesis of 4-Substituted Pyridine-2,6-Dicarboxylic Acid Derivatives. OIST Groups. [Link]
-
4-Methylpyridine-2,6-dicarboxylic acid. PubChem, National Center for Biotechnology Information. [Link]
-
4-Methoxypyridine. PubChem, National Center for Biotechnology Information. [Link]
-
Synthesis of dimethyl 4-(hydroxymethyl) pridine-2, 6-dicarboxylate. ResearchGate. [Link]
-
Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. MDPI. [Link]
-
Interaction of pyridine- and 4-hydroxypyridine-2,6-dicarboxylic acids with heavy metal ions in aqueous solutions. ResearchGate. [Link]
Sources
- 1. CAS 52062-26-7: 4-methoxypyridine-2,6-dicarboxylic acid [cymitquimica.com]
- 2. 4-methoxypyridine-2,6-dicarboxylic acid Price from Supplier Brand Shanghai Amole Biotechnology Co., Ltd. on Chemsrc.com [chemsrc.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. 4-Methoxypyridine-2,6-dicarboxylic acid | 52062-26-7 [sigmaaldrich.com]
- 5. Novel Synthesis of 4-Substituted Pyridine-2,6-Dicarboxylic Acid Derivatives (No. 0071) | OIST Groups [groups.oist.jp]
- 6. Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
Technical Guide: Synthesis of 4-Methoxypyridine-2,6-dicarboxylic Acid
Topic: 4-Methoxypyridine-2,6-dicarboxylic Acid Synthesis Pathway Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, Drug Development Professionals
Executive Summary
4-Methoxypyridine-2,6-dicarboxylic acid (also known as 4-methoxy dipicolinic acid) is a critical structural motif in coordination chemistry and drug discovery. It serves as a rigid, tridentate O-N-O ligand, extensively utilized in the sensitization of lanthanide(III) luminescence (Eu, Tb) and as a scaffold for metallo-supramolecular polymers.
This guide details the high-fidelity synthesis of this molecule starting from chelidamic acid . While direct methylation of chelidamic acid is possible, it often suffers from regioselectivity issues (competing
Retrosynthetic Analysis & Strategy
The synthesis is best approached via a Nucleophilic Aromatic Substitution (
Strategic Disconnections:
-
C–O Bond Formation: Disconnection of the methoxy group reveals a 4-halopyridine precursor.
-
Esterification/Halogenation: The 4-halo precursor is derived from chelidamic acid (4-hydroxypyridine-2,6-dicarboxylic acid).
-
Precursor Origin: Chelidamic acid is obtained from chelidonic acid or via condensation of acetone and oxalate.
Pathway Visualization
Figure 1: Retrosynthetic logic flow prioritizing the 4-chloro intermediate for regiocontrol.
Detailed Experimental Protocol
The recommended pathway involves three distinct unit operations: Halogenation/Esterification, Substitution, and Hydrolysis.
Phase 1: Synthesis of Dimethyl 4-chloropyridine-2,6-dicarboxylate
Direct conversion of chelidamic acid to the 4-chloro ester is the most efficient entry point. The use of Phosphorus Pentachloride (
-
Reagents: Chelidamic acid (monohydrate),
, Methanol (anhydrous). -
Mechanism: Deoxychlorination followed by alcoholysis.
Step-by-Step Protocol:
-
Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a reflux condenser and a drying tube (
). -
Reagent Addition: Suspend Chelidamic acid monohydrate (5.0 g, 24.8 mmol) in Phosphorus oxychloride (
) (20 mL) or use solid (15.5 g, 74.4 mmol) in an inert solvent like or toluene. Note: The neat melt method is often preferred for complete conversion. -
Reaction: Heat the mixture to 80–90°C. The suspension will dissolve as the reaction proceeds, evolving HCl gas (scrubber required). Stir for 2–3 hours until the solution is clear.
-
Workup (Esterification): Cool the reaction mixture to 0°C. Cautiously add anhydrous Methanol (50 mL) dropwise. Caution: Exothermic reaction.
-
Reflux: After addition, heat the methanolic solution to reflux for 1 hour to ensure complete esterification of the acid chlorides.
-
Isolation: Concentrate the solvent under reduced pressure. Neutralize the residue with saturated
solution and extract with Dichloromethane (DCM) ( mL). -
Purification: Dry organic layers over
, filter, and evaporate. Recrystallize from MeOH/Water if necessary.-
Expected Yield: 75–85%
-
Appearance: White to off-white crystalline solid.
-
Phase 2: Reaction (Methoxylation)
This step displaces the chloride with a methoxide ion. The 2,6-diester groups activate the 4-position, making this reaction rapid and clean.
-
Reagents: Dimethyl 4-chloropyridine-2,6-dicarboxylate, Sodium Methoxide (NaOMe), Methanol.
Step-by-Step Protocol:
-
Preparation: Dissolve Dimethyl 4-chloropyridine-2,6-dicarboxylate (3.0 g, 13.1 mmol) in anhydrous Methanol (40 mL).
-
Nucleophile Addition: Add a solution of Sodium Methoxide (0.5 M in MeOH, 30 mL, 1.15 eq) dropwise at room temperature.
-
Reaction: Reflux the mixture at 65°C for 4–6 hours. Monitor by TLC (Silica, 50:50 EtOAc/Hexane) for the disappearance of the starting chloride.
-
Quench: Cool to room temperature. The product may spontaneously crystallize. If not, concentrate the solvent to 50% volume.
-
Isolation: Filter the precipitate or pour into ice water (100 mL) and filter. Wash with cold water.
Phase 3: Hydrolysis to the Free Acid
The final step reveals the dicarboxylic acid functionality suitable for coordination.
-
Reagents: NaOH or KOH (aqueous), THF or MeOH.
Step-by-Step Protocol:
-
Dissolution: Suspend the Dimethyl ester (2.0 g) in THF/Water (1:1, 20 mL).
-
Base Hydrolysis: Add NaOH (2.5 M, 10 mL). Stir at room temperature for 2 hours (or mild heat 40°C if dissolution is slow).
-
Acidification: Evaporate the THF. Cool the remaining aqueous solution to 0°C. Acidify with HCl (3 M) to pH 1–2.
-
Crystallization: The title compound, 4-methoxypyridine-2,6-dicarboxylic acid , will precipitate as a white solid.
-
Final Polish: Filter, wash with small amounts of ice-cold water and acetone, and dry under vacuum.
Critical Process Parameters (CPP) & Data Summary
The following table summarizes the key variables affecting yield and purity across the workflow.
| Parameter | Phase 1 (Chlorination) | Phase 2 (Methoxylation) | Phase 3 (Hydrolysis) |
| Key Reagent | NaOMe (freshly prepared) | NaOH / KOH | |
| Temperature | 90°C (Reflux) | 65°C (Reflux) | 25°C - 40°C |
| Time | 2-3 Hours | 4-6 Hours | 1-2 Hours |
| Critical Risk | Moisture sensitivity (converts | Transesterification (if using non-MeOH solvent) | Decarboxylation (if heated >80°C at low pH) |
| Selectivity | 100% 4-Cl (vs 2,6) | 100% | Quantitative |
Process Flow Diagram
Figure 2: Unit operations flow for the synthesis of the target ligand.
Scientific Commentary & Troubleshooting
Why not Direct Methylation?
Direct reaction of chelidamic acid with methyl iodide (MeI) or dimethyl sulfate (DMS) typically yields a mixture of products. The pyridone nitrogen is nucleophilic; thus,
Handling Chelidamic Acid
Commercial chelidamic acid is often a monohydrate. For the
Takalo's Variation (Bromination)
In the seminal work by Takalo and Kankare (1988), the 4-bromo derivative is often cited. This is achieved using
References
-
Takalo, H., & Kankare, J. (1988). Synthesis of Some Substituted Dimethyl and Diethyl 4-(Phenylethynyl)-2,6-pyridinedicarboxylates. Acta Chemica Scandinavica, 42b, 448–454.[3] Link
-
Horváth, G., et al. (2007).[4] A New Efficient Method for the Preparation of 2,6-Pyridinedimethyl Ditosylates from Dimethyl 2,6-Pyridinedicarboxylates.[4] Synthetic Communications, 29(21), 3719-3731. Link
-
Hladysh, S., et al. (2017).[2] Synthesis and characterization of metallo-supramolecular polymers from thiophene-based unimers bearing pybox ligands. RSC Advances, 7, 3466-3476. Link
-
Sigma-Aldrich. Chelidamic acid Product Specification. Link
Sources
chelating properties of 4-methoxypyridine-2,6-dicarboxylic acid
Topic: Chelating Properties of 4-Methoxypyridine-2,6-Dicarboxylic Acid Format: In-Depth Technical Guide Audience: Researchers, Senior Scientists, Drug Development Professionals
Optimizing Lanthanide Coordination & Luminescence Sensitization
Executive Summary
4-Methoxypyridine-2,6-dicarboxylic acid (4-OMe-DPA) represents a critical structural evolution of the classic dipicolinic acid (DPA) chelator. By introducing an electron-donating methoxy group at the para position of the pyridine ring, this ligand retains the robust tridentate binding affinity of the DPA core while significantly altering the electronic landscape of the complex.
For researchers in lanthanide luminescence and radiopharmaceuticals, 4-OMe-DPA offers a "tunable antenna." Unlike its 4-hydroxy counterpart (chelidamic acid), 4-OMe-DPA prevents pH-dependent deprotonation at the 4-position, ensuring a stable, neutral outer shell that improves lipophilicity and alters crystal packing. This guide details the physicochemical mechanics, stability parameters, and synthesis protocols required to deploy 4-OMe-DPA effectively.
Molecular Architecture & Electronic Logic
Structural Analysis
The ligand operates as an N,O,O-tridentate donor . The coordination pocket is defined by the pyridine nitrogen and the two carboxylate oxygens.
-
Modifier: 4-Methoxy group (-OCH₃).
-
Electronic Effect: The methoxy group acts as a
-donor (+R effect) and -acceptor (-I effect), with the resonance effect dominating. This increases the electron density on the pyridine nitrogen relative to unsubstituted DPA.
The "Methoxy Advantage"
Why choose 4-OMe-DPA over DPA or Chelidamic Acid?
| Feature | Dipicolinic Acid (DPA) | Chelidamic Acid (4-OH) | 4-OMe-DPA |
| N-Basicity | Baseline | Variable (pH dependent) | Enhanced (Fixed +R effect) |
| Solubility | Hydrophilic | Amphoteric | Lipophilic Shift |
| pKa (Pyridine N) | ~2.1 | ~1.5 (Protonated form) | ~2.4 - 2.6 (Predicted) |
| Luminescence | Standard Reference | Quenching risk (O-H osc.) | High Efficiency (No O-H) |
Key Insight: The absence of the O-H oscillator in 4-OMe-DPA is critical for lanthanide luminescence. High-frequency O-H vibrations in the second coordination sphere can quench the excited state of Europium (Eu) or Terbium (Tb) via non-radiative decay. The methoxy substitution eliminates this pathway.
Coordination Chemistry & Stability
Binding Mechanism
In aqueous media, 4-OMe-DPA forms thermodynamically stable complexes with trivalent lanthanides (
Geometry: The complexes typically adopt a Tricapped Trigonal Prismatic (TTP) geometry, where the three ligands wrap helically around the metal center.
Stability Constants (Thermodynamics)
While specific values for 4-OMe-DPA are often proprietary, they can be reliably extrapolated from the homologous series of DPA derivatives. The increased basicity of the nitrogen atom in 4-OMe-DPA strengthens the
Reference Stability Data (Aqueous, 25°C, 0.1M Ionic Strength):
| Metal Ion ( | Ligand | |||
| Eu(III) | DPA (Baseline) | 8.7 | 7.6 | 22.4 |
| Eu(III) | 4-OMe-DPA | ~9.0 | ~7.9 | ~23.0 (Est.) |
| Tb(III) | DPA (Baseline) | 8.8 | 7.7 | 22.6 |
Note: The estimated increase is driven by the Hammett
Photophysics: The Antenna Effect
The primary application of 4-OMe-DPA is as a sensitizer for visible luminescence. The ligand absorbs UV light (typically 270–300 nm) and transfers energy to the central metal ion.
Energy Transfer Pathway
-
Absorption: Ligand singlet state (
). -
ISC: Intersystem Crossing to Ligand Triplet (
). -
Antenna Transfer: Energy transfer from Ligand
to Metal emissive state (e.g., for Eu). -
Emission: Metal-centered luminescence (Red for Eu, Green for Tb).
Critical Threshold: The
-
Optimal
: 2,500–3,500 cm⁻¹. -
Result: Reduced back-energy transfer, leading to higher Quantum Yields (QY).
Visualization of the Antenna Effect
Figure 1: Energy transfer mechanism (Jablonski diagram) illustrating the sensitization of Europium by 4-OMe-DPA.
Experimental Protocols
Synthesis of 4-Methoxypyridine-2,6-Dicarboxylic Acid
Direct methylation of the acid is difficult due to zwitterion formation. The ester route is the self-validating standard.
Reagents: Chelidamic acid monohydrate, Methanol (anhydrous), SOCl₂, Methyl Iodide (MeI), K₂CO₃, NaOH.
Step 1: Esterification
-
Suspend chelidamic acid (5.0 g) in dry methanol (100 mL).
-
Add SOCl₂ (3.0 eq) dropwise at 0°C.
-
Reflux for 12 hours. Solvent evaporation yields Dimethyl 4-hydroxypyridine-2,6-dicarboxylate .[2]
Step 2: O-Methylation
-
Dissolve the diester (1.0 eq) in acetone/DMF (10:1).
-
Add anhydrous K₂CO₃ (2.0 eq) and MeI (1.5 eq).
-
Reflux for 6 hours. Monitor via TLC (SiO₂, 50% EtOAc/Hexane).
-
Filter inorganic salts and evaporate to yield Dimethyl 4-methoxypyridine-2,6-dicarboxylate .
Step 3: Hydrolysis
-
Dissolve the methylated diester in THF/H₂O (1:1).
-
Add NaOH (2.5 eq). Stir at RT for 4 hours.
-
Acidify to pH 2.0 with 1M HCl.
-
Collect the white precipitate via filtration.[4] Recrystallize from H₂O.
Preparation of Lanthanide Complexes
Protocol:
-
Dissolve 4-OMe-DPA (3.0 mmol) in H₂O (10 mL).
-
Adjust pH to 6.5 using 1M NaOH (creates the dicarboxylate dianion).
-
Add
(1.0 mmol) dissolved in H₂O (2 mL) dropwise. -
Stir at 60°C for 2 hours.
-
Precipitate the complex by adding Ethanol or Acetone (slow diffusion).
-
Filter and dry under vacuum.[4]
Visualization of Coordination Logic
Figure 2: Top-down projection of the 9-coordinate Tricapped Trigonal Prism geometry characteristic of [Eu(4-OMe-DPA)₃]³⁻.
References
-
Bünzli, J. C. G., & Piguet, C. (2005). Taking advantage of lanthanide ions: from basic photophysics to applications.[1][5][6][7] Chemical Society Reviews, 34(12), 1048-1077. Link
-
Takalo, H., et al. (1988). Synthesis of europium(III) chelates suitable for labeling of bioactive molecules.[7] Bioconjugate Chemistry. (Foundational chemistry for DPA derivatives).
-
Lessmann, J. J., & Horrocks, W. D. (2000). Characterization of the electronic structure of Europium(III) complexes using luminescence spectroscopy. Inorganic Chemistry. Link
-
Gawryszewska, P., et al. (2005).[1] Photophysics and structure of selected lanthanide compounds. Coordination Chemistry Reviews, 249(21-22), 2489-2509. Link
-
ChemicalBook. (2024).[7] 4-Methoxypyridine-2,6-dicarboxylic acid Product Data. Link
Sources
- 1. A new facile synthesis of dimethyl 4-(2-(2,6-bis(methoxycarbonyl)pyridin-4-yl)vinyl) pyridine-2,6-dicarboxylate | Macedonian Journal of Chemistry and Chemical Engineering [mjcce.org.mk]
- 2. rsc.org [rsc.org]
- 3. Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chelidamic acid | 138-60-3 [chemicalbook.com]
- 5. Isolation strategy for a novel luminescent Eu3+-pyridine-2,6-dicarboxylic acid complex with high compatibility and stability for light-conversion agricultural films - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. nathan.instras.com [nathan.instras.com]
The Multifaceted Biological Activities of Substituted Pyridine Dicarboxylic Acids: A Technical Guide for Drug Discovery Professionals
Abstract
Substituted pyridine dicarboxylic acids represent a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of this versatile class of compounds, focusing on their roles as potent enzyme inhibitors, anticancer agents, and neuroprotective molecules. By dissecting the intricate relationship between their structural features and functional outcomes, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals. We will delve into the causal mechanisms behind their therapeutic effects, present detailed experimental protocols for their synthesis and evaluation, and offer a forward-looking perspective on their potential in modern drug discovery.
Introduction: The Chemical Versatility and Biological Significance of the Pyridine Dicarboxylic Acid Core
The pyridine ring, an electron-deficient aromatic heterocycle, is a cornerstone of numerous pharmaceuticals and natural products.[1][2] The incorporation of two carboxylic acid groups onto this scaffold gives rise to pyridine dicarboxylic acids, a class of molecules with unique physicochemical properties that render them highly effective in interacting with biological targets. The carboxylic acid moieties provide crucial hydrogen bonding and metal chelation capabilities, while the pyridine nitrogen can participate in hydrogen bonding and π-π stacking interactions, enhancing binding affinity to enzymes and receptors.[3] The ease of substitution at various positions on the pyridine ring allows for meticulous fine-tuning of a compound's steric and electronic properties, enabling the optimization of potency, selectivity, and pharmacokinetic profiles.[3] This structural versatility has led to the development of a plethora of substituted pyridine dicarboxylic acid derivatives with a wide array of therapeutic applications, including treatments for cancer, neurodegenerative diseases, and infectious diseases.[4][5][6]
Enzyme Inhibition: A Dominant Mechanism of Action
A significant portion of the biological activities of substituted pyridine dicarboxylic acids stems from their ability to act as potent and selective enzyme inhibitors.[3][4][5] This inhibitory action is often achieved through the chelation of metal ions within the enzyme's active site or by mimicking the structure of the natural substrate or transition state.
Inhibition of 2-Oxoglutarate (2OG)-Dependent Oxygenases
A prominent and well-studied application of pyridine dicarboxylic acid analogs is their potent inhibition of 2-oxoglutarate (2OG)-dependent oxygenases. These enzymes are critical in a multitude of physiological processes, including histone demethylation, collagen biosynthesis, and the cellular response to hypoxia, making them compelling targets for therapeutic intervention in diseases like cancer and fibrosis.[7] Pyridine-2,4-dicarboxylic acid, in particular, has been identified as a powerful inhibitor of these enzymes.[8]
Inhibition of D-dopachrome Tautomerase (D-DT)
2,5-Pyridinedicarboxylic acid has been identified as a highly selective and bioactive inhibitor of D-dopachrome tautomerase (D-DT), a cytokine involved in inflammatory responses.[9] This compound effectively blocks the D-DT-induced activation of the cell surface receptor CD74, demonstrating a remarkable 79-fold selectivity for D-DT over the related macrophage migration inhibitory factor (MIF).[9] The high selectivity and commercial availability of 2,5-pyridinedicarboxylic acid make it an invaluable tool for studying the specific pathophysiological roles of D-DT.[9]
Inhibition of New Delhi Metallo-β-Lactamase-1 (NDM-1)
The rise of antibiotic resistance is a pressing global health crisis. Pyridine-2,6-dithiocarboxylic acid, a derivative of pyridine-2,6-dicarboxylic acid (dipicolinic acid), has emerged as a novel inhibitor of New Delhi metallo-β-lactamase-1 (NDM-1), an enzyme that confers resistance to a broad spectrum of β-lactam antibiotics.[10] It is hypothesized that this compound functions by extracting the essential zinc ions from the NDM-1 active site, thereby inactivating the enzyme.[10]
Inhibition of Glutamate Decarboxylase
Certain dicarboxylic acids have been shown to competitively inhibit glutamate decarboxylase, the enzyme responsible for synthesizing the inhibitory neurotransmitter GABA.[11][12] This inhibition may have implications for neurological disorders characterized by GABAergic dysfunction.[11]
Anticancer Activity: A Promising Avenue for Therapeutic Development
The pyridine scaffold is a recurring motif in a multitude of anticancer agents.[13][14][15] Substituted pyridine dicarboxylic acids and their derivatives have demonstrated significant potential in this therapeutic area, exhibiting antiproliferative activity against a range of cancer cell lines.[16][17][18]
Structure-Activity Relationship (SAR) in Anticancer Pyridine Derivatives
The anticancer efficacy of pyridine derivatives is intricately linked to their substitution patterns.[13][15] Studies have shown that the presence and position of specific functional groups, such as methoxy (-OMe), hydroxyl (-OH), and amino (-NH2) groups, can enhance antiproliferative activity.[13] Conversely, the introduction of bulky groups or halogen atoms can sometimes diminish this activity.[13]
Inhibition of Cyclin-Dependent Kinase 9 (CDK9)
Novel imidazo[4,5-b]pyridine derivatives have been designed and synthesized as potent inhibitors of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcription and a promising target in cancer therapy.[18] Several of these compounds have shown significant anticancer activity against breast (MCF-7) and colon (HCT116) cancer cell lines, with IC50 values in the sub-micromolar range.[18]
Metal Complexes of Pyridine Dicarboxylic Acids
Metal complexes of pyridine dicarboxylic acids have also been investigated for their anticancer properties.[17] For example, copper, zinc, cobalt, and nickel complexes of 2,3-pyridinedicarboxylic acid have been synthesized and shown to possess low to medium activity against the human tumor cell line SMMC-7721.[17]
| Compound/Complex | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 11d (a thieno[2,3-b:4,5-b']dipyridine derivative) | MCF-7 (Breast) | 5.95 | [16] |
| Compound 11d (a thieno[2,3-b:4,5-b']dipyridine derivative) | HCT-116 (Colon) | 6.09 | [16] |
| [ZnC14H10N2O10] (a Zinc complex of 2,3-pyridinedicarboxylic acid) | SMMC-7721 (Liver) | 21.80 | [17] |
| Thiazolo-Pyridine Dicarboxylic Acid Derivative (1) | HL-60 (Leukemia) | 158.5 ± 12.5 | [19] |
| Imidazo[4,5-b]pyridine derivatives | MCF-7 (Breast) & HCT116 (Colon) | 0.63 - 1.32 (for CDK9 inhibition) | [18] |
| Table 1: Anticancer activities of selected substituted pyridine dicarboxylic acid derivatives and their metal complexes. |
Neuroprotection: Targeting Pathways in Neurological Disorders
Substituted pyridine dicarboxylic acids have also demonstrated significant promise as neuroprotective agents, with the potential to mitigate neuronal damage in various neurological conditions.
The Kynurenine Pathway and Neuroprotection
The kynurenine pathway, a major route of tryptophan metabolism, produces both neurotoxic and neuroprotective metabolites.[20][21] Quinolinic acid, a pyridine dicarboxylic acid, is a neurotoxin that acts as an agonist at glutamate receptors.[20][21] Conversely, kynurenic acid is a neuroprotectant that antagonizes these same receptors.[21] Therefore, inhibiting key enzymes in the kynurenine pathway to decrease the production of quinolinic acid and promote the synthesis of kynurenic acid is a viable neuroprotective strategy.[20][21] Picolinic acid, another pyridine carboxylic acid, has been shown to protect against quinolinic acid-induced neuronal damage.[22]
Dihydropyridine Derivatives and Ischemic Brain Injury
A dihydropyridine derivative, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid methyl 6-(5-phenyl-3-pyrazolyloxy)hexyl ester (CV-159), has shown significant neuroprotective effects in models of ischemic brain injury.[23] This compound acts as an L-type Ca2+ channel blocker and an inhibitor of the calmodulin-dependent pathway, protecting against delayed neuronal death and reducing brain infarct size.[23]
Experimental Protocols
General Synthesis of Pyridine-2,6-dithiocarboxylic Acid
This protocol is adapted from the work of Chatterjee and Crans and provides a method for synthesizing a key intermediate for NDM-1 inhibitors.[10]
Materials:
-
2,6-pyridinedicarbonyl dichloride
-
Saturated sodium hydrosulfide (NaHS) in water
-
Hydrochloric acid (HCl), 2N
-
Dichloromethane (DCM)
Procedure:
-
Add 2,6-pyridinedicarbonyl dichloride (1 equivalent) to a saturated solution of NaHS in water.
-
Stir the mixture for 2 hours at room temperature.
-
Slowly add 2N HCl dropwise to adjust the pH to 1.6.
-
Continue stirring for an additional 50 minutes, during which pyridine-2,6-dithiocarboxylic acid will precipitate.
-
Collect the precipitate by partitioning with dichloromethane.
-
Dry the organic layer under a gentle stream of argon to yield the product as a white solid.
-
Further purification can be achieved by silica gel column chromatography.
In Vitro Anticancer Activity Assay (MTT Assay)
This is a standard colorimetric assay for assessing cell viability and proliferation.
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (substituted pyridine dicarboxylic acid derivatives) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Conclusion and Future Perspectives
Substituted pyridine dicarboxylic acids have firmly established themselves as a versatile and highly valuable scaffold in the realm of drug discovery. Their inherent chemical properties, coupled with the vast potential for structural modification, have enabled the development of potent and selective modulators of a wide range of biological targets. The continued exploration of this chemical space, guided by a deeper understanding of structure-activity relationships and the application of modern drug design principles, holds immense promise for the discovery of novel therapeutics for a multitude of human diseases. Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds, as well as exploring their potential in emerging therapeutic areas such as immunomodulation and regenerative medicine.
References
- Neuroprotective effects of a dihydropyridine derivative, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid methyl 6-(5-phenyl-3-pyrazolyloxy)hexyl ester (CV-159)
- Inhibitory activities of 2-pyridinecarboxylic acid analogs on phytogrowth and enzymes.
- Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC - PubMed Central.
- 2,5-Pyridinedicarboxylic acid is a bioactive and highly selective inhibitor of D-dopachrome tautomerase - PubMed.
- Synthesis and anticancer activity of some novel fused pyridine ring system - PubMed.
- Synthesis and anticancer activities of Cu2+, Zn2+, Co2+ and Ni2+ complexes containing pyridine carboxylic acids.
- Role of pyridines as enzyme inhibitors in medicinal chemistry - ResearchG
- Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - Dove Medical Press.
- Pyridine-2,6-Dithiocarboxylic Acid and Its Metal Complexes: New Inhibitors of New Delhi Metallo β-Lactamase-1 - NIH.
- Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed.
- The Structure–Antiproliferative Activity Relationship of Pyridine Deriv
- Quinolinic Acid | C7H5NO4 | CID 1066 - PubChem - NIH.
- Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via R
- Inhibitors of the kynurenine p
- Pyridine heterocycles: Compiling the anticancer capabilities - Intern
- Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed.
- Synthesis of pyridine derivatives for diverse biological activity profiles: A review | Request PDF - ResearchG
- Exploring the interplay between structure-activity relationship and anticancer potential of pyridine deriv
- Crystal Growth, Single Crystal Structure, and Biological Activity of Thiazolo-Pyridine Dicarboxylic Acid Deriv
- Inhibition of brain glutamate decarboxylase by glutarate, glutaconate, and beta-hydroxyglutarate: explanation of the symptoms in glutaric aciduria? - PubMed.
- (PDF)
- Inhibitors of crayfish glutamic acid decarboxylase - PubMed.
- A Head-to-Head Comparison of Pyridine Dicarboxylate Analogs for Researchers and Drug Development Professionals - Benchchem.
- Fluorinated derivatives of pyridine-2,4-dicarboxylate are potent inhibitors of human 2-oxoglutarate dependent oxygenases - PubMed Central.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. dovepress.com [dovepress.com]
- 6. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Fluorinated derivatives of pyridine-2,4-dicarboxylate are potent inhibitors of human 2-oxoglutarate dependent oxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2,5-Pyridinedicarboxylic acid is a bioactive and highly selective inhibitor of D-dopachrome tautomerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pyridine-2,6-Dithiocarboxylic Acid and Its Metal Complexes: New Inhibitors of New Delhi Metallo β-Lactamase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of brain glutamate decarboxylase by glutarate, glutaconate, and beta-hydroxyglutarate: explanation of the symptoms in glutaric aciduria? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibitors of crayfish glutamic acid decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chemijournal.com [chemijournal.com]
- 15. Exploring the interplay between structure-activity relationship and anticancer potential of pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and anticancer activity of some novel fused pyridine ring system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. JCM-V3-1562 Synthesis and anticancer activities of Cu2+, Zn2+, Co2+ and Ni2+ complexes containing pyridine carboxylic acids [jcmimagescasereports.org]
- 18. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Crystal Growth, Single Crystal Structure, and Biological Activity of Thiazolo-Pyridine Dicarboxylic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Quinolinic Acid | C7H5NO4 | CID 1066 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. Inhibitors of the kynurenine pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via Rational Drug Design [mdpi.com]
- 23. Neuroprotective effects of a dihydropyridine derivative, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarbox ylic acid methyl 6-(5-phenyl-3-pyrazolyloxy)hexyl ester (CV-159), on rat ischemic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Analytical Detection of 4-Methoxypyridine-2,6-dicarboxylic Acid
Introduction
4-Methoxypyridine-2,6-dicarboxylic acid is a heterocyclic organic compound with a growing interest in pharmaceutical and materials science due to its structural resemblance to chelating agents and its potential as a building block in the synthesis of more complex molecules. Its pyridine core, substituted with two carboxylic acid groups and a methoxy group, imparts unique chemical properties that are relevant in drug development, particularly in the context of metalloenzyme inhibitors and as a potential ligand in coordination chemistry.
The precise and accurate quantification of 4-methoxypyridine-2,6-dicarboxylic acid is critical during its synthesis, purification, and in its various applications. This document provides detailed application notes and protocols for the analytical detection of this compound using modern chromatographic and spectroscopic techniques. The methodologies are designed to be robust and reliable, catering to the needs of researchers, scientists, and drug development professionals.
PART 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a widely accessible and reliable technique for the quantification of 4-methoxypyridine-2,6-dicarboxylic acid, particularly for purity assessments and content uniformity in drug substance and drug product.
Scientific Principles
The separation of 4-methoxypyridine-2,6-dicarboxylic acid by reversed-phase HPLC is based on its partitioning between a nonpolar stationary phase (typically C18) and a polar mobile phase. The presence of two carboxylic acid groups makes the molecule polar, while the pyridine ring and methoxy group contribute to its hydrophobicity. By adjusting the composition of the mobile phase, particularly the organic modifier and pH, the retention of the analyte on the column can be controlled to achieve optimal separation from impurities and other matrix components. The UV detector measures the absorbance of the analyte at a specific wavelength, which is proportional to its concentration. Based on the UV spectra of similar pyridinedicarboxylic acids, a wavelength in the range of 270-280 nm is expected to provide good sensitivity.
Experimental Protocol: HPLC-UV Analysis
1. Instrumentation and Columns:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a diode array detector (DAD) or a variable wavelength UV detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
2. Reagents and Standards:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (0.1% in water, v/v)
-
Ultrapure water (18.2 MΩ·cm)
-
4-Methoxypyridine-2,6-dicarboxylic acid reference standard
3. Standard Solution Preparation:
-
Prepare a stock solution of 4-methoxypyridine-2,6-dicarboxylic acid (1 mg/mL) in a suitable solvent such as a 50:50 mixture of acetonitrile and water.
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).
4. Sample Preparation:
-
Accurately weigh the sample containing 4-methoxypyridine-2,6-dicarboxylic acid.
-
Dissolve the sample in a known volume of a suitable solvent (e.g., 50:50 acetonitrile/water) to achieve a concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
5. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B in 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 275 nm |
6. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the standards.
-
Determine the concentration of 4-methoxypyridine-2,6-dicarboxylic acid in the sample by interpolating its peak area on the calibration curve.
Method Validation Insights
To ensure the reliability of the HPLC-UV method, it is essential to perform a thorough validation according to ICH guidelines.[1][2] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[1] This can be demonstrated by analyzing a placebo and a spiked sample to ensure no interfering peaks at the retention time of the analyte.
-
Linearity: The ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range.[3] A linear relationship between peak area and concentration should be established with a correlation coefficient (r²) > 0.99.
-
Accuracy: The closeness of the test results obtained by the method to the true value.[4] This is typically assessed by the recovery of a known amount of analyte spiked into a sample matrix.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[1] This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.
PART 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring higher sensitivity and selectivity, such as the analysis of 4-methoxypyridine-2,6-dicarboxylic acid in complex biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice.
Scientific Principles
LC-MS/MS combines the separation power of HPLC with the sensitive and selective detection capabilities of tandem mass spectrometry. After chromatographic separation, the analyte is ionized, typically using electrospray ionization (ESI), and the resulting ions are detected by the mass spectrometer. In tandem MS, a specific precursor ion (the molecular ion of the analyte) is selected and fragmented, and the resulting product ions are detected. This process, known as Multiple Reaction Monitoring (MRM), provides a high degree of selectivity and sensitivity. For dicarboxylic acids, derivatization can be employed to improve ionization efficiency and chromatographic retention.[5][6]
Experimental Protocol: LC-MS/MS Analysis
1. Instrumentation:
-
UHPLC or HPLC system coupled to a triple quadrupole or Q-TOF mass spectrometer with an ESI source.
2. Reagents and Standards:
-
Same as for HPLC-UV analysis.
3. Standard and Sample Preparation:
-
Prepare standards and samples as described for the HPLC-UV method, but at lower concentrations suitable for the sensitivity of the MS detector (e.g., ng/mL range).
4. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile with 0.1% Formic acid |
| Gradient | 5% B to 95% B in 10 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
5. Mass Spectrometry Conditions:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion (Q1) | m/z 198.04 (M+H)⁺ |
| Product Ions (Q3) | To be determined experimentally (predicted fragments: m/z 154.05 [M+H-CO₂]⁺, m/z 166.05 [M+H-CH₃OH]⁺) |
| Collision Energy | To be optimized |
| Dwell Time | 100 ms |
6. Data Analysis:
-
Construct a calibration curve using the peak area ratio of the analyte to an internal standard (if used).
-
Quantify the analyte in the sample based on the calibration curve.
Workflow Visualization
Caption: Workflow for LC-MS/MS analysis of 4-methoxypyridine-2,6-dicarboxylic acid.
PART 3: Spectroscopic Analysis
Spectroscopic methods, such as UV-Visible and Nuclear Magnetic Resonance (NMR) spectroscopy, are invaluable for the structural confirmation and characterization of 4-methoxypyridine-2,6-dicarboxylic acid.
UV-Visible Spectroscopy
The UV-Vis spectrum of 4-methoxypyridine-2,6-dicarboxylic acid is expected to show absorption bands characteristic of the substituted pyridine ring. These spectra can be used for qualitative identification and for quantitative analysis where a high degree of selectivity is not required. A study on various pyridinedicarboxylic acids provides a basis for the expected spectral characteristics.[7]
Protocol:
-
Dissolve a known concentration of the compound in a suitable solvent (e.g., ethanol or water).
-
Record the UV-Vis spectrum from 200 to 400 nm using a spectrophotometer.
-
The wavelength of maximum absorbance (λmax) can be used for quantification based on the Beer-Lambert law.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for the unambiguous structural elucidation of 4-methoxypyridine-2,6-dicarboxylic acid. The chemical shifts, coupling constants, and integration of the proton signals, along with the chemical shifts of the carbon signals, provide a complete picture of the molecular structure.
Expected ¹H NMR Signals (in DMSO-d₆):
-
A singlet for the methoxy protons (~3.9-4.1 ppm).
-
A singlet for the two equivalent aromatic protons on the pyridine ring (~7.8-8.0 ppm).
-
A broad singlet for the carboxylic acid protons (>13 ppm).
Expected ¹³C NMR Signals (in DMSO-d₆):
-
Signals for the two equivalent carboxylic acid carbons (~165-170 ppm).
-
Signals for the pyridine ring carbons (~110-160 ppm).
-
A signal for the methoxy carbon (~55-60 ppm).
Logical Relationship of Analytical Techniques
Caption: Relationship between analytical techniques and their primary applications.
Conclusion
The analytical methods described in this document provide a comprehensive framework for the detection, quantification, and characterization of 4-methoxypyridine-2,6-dicarboxylic acid. The choice of method will depend on the specific requirements of the analysis, such as the required sensitivity, selectivity, and the nature of the sample matrix. For routine quality control, HPLC-UV offers a robust and reliable solution. For trace-level quantification in complex matrices, LC-MS/MS is the preferred technique. Spectroscopic methods are essential for structural confirmation. Proper method validation is crucial to ensure the generation of accurate and reliable data in a regulated environment.
References
-
International Conference on Harmonisation. (1994). ICH Q2(R1): Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2015). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]
- Kushnir, M. M., Komaromy-Hiller, G., Shushan, B., Urry, F. M., & Roberts, W. L. (2001). Analysis of dicarboxylic acids by tandem mass spectrometry. High-throughput quantitative measurement of methylmalonic acid in serum, plasma, and urine. Clinical chemistry, 47(11), 1993–2002.
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
- Castor, K. J., Shenoi, S., Edminster, S. P., Tran, T., King, K. S., Chui, H., & Sharman, E. H. (2020). Urine dicarboxylic acids change in pre-symptomatic Alzheimer's disease and reflect loss of energy capacity and hippocampal volume. PloS one, 15(4), e0231765.
- Wasylina, L., Kucharska, E., & Puszko, A. (1999). The 13C NMR, UV and IR absorption spectra of pyridinedicarboxylic acids. Chemistry of Heterocyclic Compounds, 35(2), 205-210.
- Peng, J., & Li, L. (2013). Liquid–liquid extraction combined with differential isotope dimethylaminophenacyl labeling for improved metabolomic profiling of organic acids. Analytica chimica acta, 803, 97-105.
- Larose, J., Bienvenu, J. F., Bélanger, P., Gaudreau, É., Yu, Y., & Guise, D. M. (2023). New sensitive LC-MS/MS method for the simultaneous determination of 13 phenolic and carboxylic acid pesticide biomarkers in human urine, including dicamba. Chemosphere, 344, 140349.
- Hata, N. (1958). Ultraviolet Absorption Spectra of Three Isomeric Pyridine Monocarboxylic Acids and Their N-Oxides. Bulletin of the Chemical Society of Japan, 31(2), 255-260.
Sources
- 1. CN110229096B - Preparation method of 2, 6-pyridinedicarboxylic acid - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. ptfarm.pl [ptfarm.pl]
- 4. New sensitive LC-MS/MS method for the simultaneous determination of 13 phenolic and carboxylic acid pesticide biomarkers in human urine, including dicamba - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. helixchrom.com [helixchrom.com]
- 7. semanticscholar.org [semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Effect of pH on the Stability of 4-Methoxypyridine-2,6-dicarboxylic Acid Complexes
Prepared by: Senior Application Scientist, Gemini Division
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 4-methoxypyridine-2,6-dicarboxylic acid (4-MeO-PDA). This document provides in-depth technical guidance, troubleshooting, and validated protocols to address the challenges encountered when studying the pH-dependent stability of its metal complexes.
Introduction: The Critical Role of pH
4-methoxypyridine-2,6-dicarboxylic acid is a versatile tridentate ligand capable of forming stable complexes with a wide range of metal ions, including transition metals and lanthanides.[1][2] The stability of these complexes is not static; it is profoundly influenced by the hydrogen ion concentration (pH) of the solution.[3] This dependence arises from the protonation state of the ligand's two carboxylic acid groups and the pyridine nitrogen. Understanding and controlling pH is therefore paramount for predicting a complex's behavior in biological systems, designing separation processes, or synthesizing novel materials.[3] This guide will equip you with the foundational knowledge and practical methodologies to master this critical experimental parameter.
Section 1: Foundational Concepts & Frequently Asked Questions (FAQs)
This section addresses common questions regarding the fundamental principles governing the pH-dependent stability of 4-MeO-PDA complexes.
Q1: Why is pH the most critical variable affecting the stability of 4-MeO-PDA complexes?
The stability of a metal complex is directly tied to the ligand's ability to donate electron density to the metal center.[4] For 4-MeO-PDA, this ability is dictated by its protonation state, which changes with pH. The ligand can exist in several forms (species), each with a different charge and coordinating strength. At very low pH, both carboxylic acid groups and the pyridine nitrogen are protonated, making the ligand a poor chelator. As the pH increases, the carboxylic acid groups deprotonate, creating negatively charged carboxylate arms that can strongly bind to a positively charged metal ion.[5][6] Therefore, pH controls the concentration and availability of the most effective form of the ligand for complexation.
Q2: What are the pKa values for 4-methoxypyridine-2,6-dicarboxylic acid?
-
Dipicolinic Acid (H₂PDA): The reported pKa values are approximately pKa₁ = 2.2 and pKa₂ = 4.6.[7] These correspond to the stepwise deprotonation of the two carboxylic acid groups.
-
Effect of the 4-Methoxy Group: The methoxy group (-OCH₃) is an electron-donating group. This electronic effect increases the electron density on the pyridine ring, making the carboxylate groups slightly more basic (harder to deprotonate).
Therefore, the pKa values for 4-MeO-PDA are expected to be slightly higher than those of dipicolinic acid.
| Parameter | Estimated Value for 4-MeO-PDA | Rationale |
| pKa₁ | ~2.3 - 2.5 | First carboxylic acid deprotonation. Increased electron density makes the proton slightly less acidic. |
| pKa₂ | ~4.8 - 5.1 | Second carboxylic acid deprotonation. |
| pKa₃ (Pyridinium) | ~1.0 - 1.5 | The pyridine nitrogen is protonated only in highly acidic conditions. The electron-donating methoxy group increases its basicity compared to the unsubstituted pyridine. |
These are estimated values. For precise work, it is essential to determine them experimentally using the protocol provided in Section 2.
Q3: What is a stability constant (β or K), and how does it relate to pH?
A stability constant (also known as a formation constant) is the equilibrium constant for the formation of a complex from its constituent metal ion and ligand(s) in solution.[8] A larger stability constant indicates a more stable complex.[8] For a simple 1:1 complex (M + L ⇌ ML), the stepwise formation constant K₁ is:
K₁ = [ML] / ([M][L])
The overall stability constant (β) for a 1:2 complex (M + 2L ⇌ ML₂) is the product of the stepwise constants (β₂ = K₁ * K₂).
Since pH determines the concentration of the specific, deprotonated form of the ligand (Lⁿ⁻) that binds the metal, the conditional or apparent stability constant at a given pH will change dramatically. The values reported in the literature are typically thermodynamic constants that use the fully deprotonated ligand concentration in the calculation.[9]
Q4: My complex precipitates at neutral pH but is stable at low pH. Why?
This is a common and critical issue. At low pH, the concentration of free hydroxide ions (OH⁻) is very low. As you increase the pH, the concentration of OH⁻ increases significantly. Many metal ions, especially transition metals like Fe(III) or Cu(II), will precipitate out of solution as metal hydroxides or oxides.[10] This process competes directly with the formation of your desired 4-MeO-PDA complex. If the metal hydroxide is less soluble than your metal-ligand complex under those pH conditions, it will precipitate. This underscores the importance of determining the pH window where your complex is stable and the free metal is soluble.
Section 2: Experimental Design & Protocols
Reliable data begins with a robust experimental design. The following protocols are designed to be self-validating systems for investigating the pH-dependent stability of your complexes.
Overall Experimental Workflow
The diagram below outlines the logical flow for a comprehensive study of a new metal-4-MeO-PDA system.
Caption: Workflow for pH-dependent stability studies.
Protocol 1: Determination of Ligand pKa by Potentiometric Titration
This protocol uses a pH-metric titration to determine the acid dissociation constants of 4-MeO-PDA. This is a foundational experiment required for all subsequent stability constant calculations.[11][12]
Materials:
-
Calibrated pH meter with a glass electrode (precision of ±0.002 pH units recommended).[9]
-
Thermostated titration vessel.
-
Micro-burette.
-
4-MeO-PDA.
-
Standardized carbonate-free NaOH or KOH solution (~0.1 M).
-
Standardized HClO₄ or HNO₃ solution (~0.1 M).
-
Inert salt for ionic strength adjustment (e.g., KNO₃, NaClO₄).
Procedure:
-
Solution Preparation: Prepare the following solutions in a thermostated vessel (e.g., 25 °C) with a total volume of 50.0 mL. Ensure the ionic strength is kept constant (e.g., 0.1 M) by adding the inert salt.
-
Set 1 (Acid Blank): Free Acid (e.g., 2 mM HClO₄) + Inert Salt.
-
Set 2 (Ligand): Free Acid (e.g., 2 mM HClO₄) + 4-MeO-PDA (e.g., 1 mM) + Inert Salt.
-
-
Titration: Titrate each solution with the standardized base, recording the pH after each incremental addition (e.g., 0.05 mL). Allow the reading to stabilize before recording.
-
Data Analysis:
-
Plot pH versus volume of base added for both titrations.
-
Calculate the average number of protons associated with the ligand, ñ_A, at various pH values using the titration curves.
-
The pKa values are the pH values where ñ_A is 1.5 (for pKa₁) and 0.5 (for pKa₂).[12]
-
Protocol 2: Determination of Metal Complex Stability Constants (Irving-Rossotti Method)
This protocol extends the potentiometric titration to include the metal ion, allowing for the calculation of the metal-ligand formation constants.[5][10]
Procedure:
-
Prepare a Third Solution Set: In addition to Sets 1 and 2 from Protocol 1, prepare:
-
Set 3 (Metal + Ligand): Free Acid + 4-MeO-PDA + Metal Salt (e.g., 0.2 mM Cu(NO₃)₂) + Inert Salt. The ligand should be in excess (e.g., 5:1 L:M ratio) to promote the formation of higher-order complexes.[11]
-
-
Titration: Titrate Set 3 with the same standardized base under identical conditions.
-
Data Analysis:
-
Plot the three titration curves (Acid, Ligand, Metal+Ligand) on the same graph. A displacement of the Metal+Ligand curve below the Ligand curve indicates complex formation due to the release of protons.[5]
-
From these curves, calculate the average number of ligands attached per metal ion (ñ, the formation function) and the free ligand concentration exponent (pL).
-
Plot ñ versus pL to generate the "formation curve."
-
The stability constants (log K₁, log K₂, etc.) can be determined from this curve at half-ñ values (ñ = 0.5, 1.5, etc.).
-
Protocol 3: Spectrophotometric (UV-Vis) Analysis of pH-Dependent Speciation
This method provides visual confirmation of complex formation and can be used to determine stability constants, especially when potentiometry is difficult.[3][13] Different metal-ligand species often have distinct colors and absorption spectra.[3][14]
Materials:
-
UV-Vis Spectrophotometer with matched quartz cuvettes.
-
A series of buffers covering the desired pH range (e.g., pH 2 to 10).
Procedure:
-
Solution Preparation: Prepare a series of solutions, each containing a fixed concentration of the metal ion and the ligand. Each solution should be made in a different buffer to precisely control the pH.
-
Spectral Acquisition: Record the UV-Vis spectrum (e.g., 200-800 nm) for each solution. Use the corresponding buffer as the blank.[14]
-
Data Analysis:
-
Plot the absorbance at a specific wavelength (λ_max of the complex) versus pH. The resulting curve will show the pH range where the complex forms and is stable.
-
The presence of a sharp isosbestic point (a wavelength where the absorbance of all species in equilibrium is the same) is strong evidence for a clean equilibrium between two species (e.g., free ligand and a 1:1 complex).
-
The stoichiometry can be determined using Job's method of continuous variation.[15]
-
Section 3: Troubleshooting Guides
Q: My pH readings are unstable and drift during titration. What's wrong?
A: This is a common electrode issue.
-
Cause 1: Electrode Not Equilibrated. The glass electrode needs time to equilibrate with the solution temperature and ionic strength. Solution: Always allow the electrode to soak in a solution of the same inert salt and temperature for at least 30 minutes before calibration and use.
-
Cause 2: Slow Complexation Kinetics. Some metal complexes, particularly with ions like Cr(III) or Co(III), form slowly. Solution: Increase the delay time between titrant additions to allow the chemical equilibrium to be reached before recording the pH. You can monitor the pH reading; when it changes by less than 0.002 units over 30-60 seconds, equilibrium is likely reached.
-
Cause 3: Electrode Fouling. The ligand or complex may be adsorbing onto the glass membrane. Solution: Clean the electrode according to the manufacturer's instructions, often involving a brief wash with dilute acid (e.g., 0.1 M HCl) followed by thorough rinsing.
Q: A precipitate formed when I mixed my metal and ligand. What should I do?
A: Precipitation indicates that the solubility product of a species has been exceeded.
-
Cause 1: Metal Hydroxide Formation. As discussed in the FAQ, this happens at higher pH values. Solution: Perform the experiment in a more acidic pH range. You can also try using a lower concentration of the metal ion.
-
Cause 2: Low Solubility of the Metal-Ligand Complex. The neutral complex (e.g., M(L) where the metal is +2 and the fully deprotonated ligand is -2) may have poor aqueous solubility. Solution: Lower the concentrations of both the metal and the ligand. Alternatively, consider using a mixed-solvent system (e.g., water-ethanol), but be aware that this will change the pKa and stability constant values.[15]
Q: My UV-Vis spectra show shifting peaks but no clean isosbestic point. What does this mean?
A: The absence of a clear isosbestic point suggests a complex equilibrium.
-
Cause 1: More Than Two Species Present. You may have multiple complex species (e.g., ML, ML₂, and free ligand) coexisting in solution. An isosbestic point only appears for a simple two-species equilibrium. Solution: This is not necessarily an error. It indicates a complex system. You will need to use more advanced data analysis software (chemometrics) to deconvolve the spectra and identify the different species.[13]
-
Cause 2: Reaction with Buffer. The buffer components may be interacting or competing with your ligand. Solution: Repeat a few key pH points using a different buffer system to see if the spectra change. Always choose buffers that are known to have minimal interaction with your metal ion of interest.
Section 4: Data Interpretation & Visualization
Ligand Speciation Diagram
The behavior of the entire system is governed by the protonation state of the 4-MeO-PDA ligand. The following diagram illustrates which species dominates at a given pH, based on the estimated pKa values.
Caption: Predominant species of 4-MeO-PDA at different pH ranges.
This diagram clearly shows that the highly effective, doubly-deprotonated L²⁻ species only becomes significantly populated in solutions with pH > 5. This is the fundamental reason why complex stability dramatically increases in less acidic conditions.[6] In acidic solutions (pH < 2), the ligand is neutral or positively charged and is a much weaker chelating agent.[6]
References
-
Bu, X. H., et al. (2006). Synthesis and characterization of metal-organic frameworks based on 4-hydroxypyridine-2,6-dicarboxylic acid and pyridine-2,6-dicarboxylic acid ligands. Inorganic Chemistry. [Link]
-
Sharif, M. A., & Najafi, G. R. (2013). Synthesis, structure and characterization of a helical seven-coordinated pyridine-2,6-dicarboxylate-bridged cadmium(II) complex. Acta Chimica Slovenica. [Link]
-
A lanthanide complex for metal encapsulations and anion exchanges. RSC Publishing. [Link]
Sources
- 1. Synthesis and characterization of metal-organic frameworks based on 4-hydroxypyridine-2,6-dicarboxylic acid and pyridine-2,6-dicarboxylic acid ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A lanthanide complex for metal encapsulations and anion exchanges - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Exploring the pH dependent aqueous speciation of metal complexes through UV-Vis spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dalalinstitute.com [dalalinstitute.com]
- 5. researchgate.net [researchgate.net]
- 6. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. d-nb.info [d-nb.info]
- 10. asianpubs.org [asianpubs.org]
- 11. hakon-art.com [hakon-art.com]
- 12. ijsart.com [ijsart.com]
- 13. researchgate.net [researchgate.net]
- 14. curresweb.com [curresweb.com]
- 15. asianpubs.org [asianpubs.org]
Validation & Comparative
A Comparative Guide to Assessing the Purity of Synthesized 4-Methoxypyridine-2,6-dicarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel chemical entities, particularly those destined for pharmaceutical and biological applications, the rigorous assessment of purity is a cornerstone of quality, safety, and efficacy. This guide provides a comprehensive comparison of analytical techniques for determining the purity of synthesized 4-methoxypyridine-2,6-dicarboxylic acid, a vital building block in the development of bioactive molecules.[1][2] We will delve into the experimental protocols and performance of High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS), offering a framework for selecting the most appropriate method for your analytical needs.
The Criticality of Purity for 4-Methoxypyridine-2,6-dicarboxylic Acid
4-Methoxypyridine-2,6-dicarboxylic acid is a heterocyclic compound with a pyridine core, a structure of significant interest in medicinal chemistry.[1][2] Impurities, which can include unreacted starting materials, intermediates, by-products, and isomers, can have a profound impact on the compound's biological activity, toxicity, and stability. Therefore, a robust and validated analytical method is not merely a procedural step but a fundamental requirement for reliable research and development.
Overall Workflow for Purity Assessment
The selection of an appropriate analytical strategy is paramount. The following diagram illustrates a logical workflow for the comprehensive purity assessment of 4-methoxypyridine-2,6-dicarboxylic acid.
Caption: A logical workflow for the comprehensive purity assessment of 4-methoxypyridine-2,6-dicarboxylic acid.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC is a cornerstone technique for purity assessment in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[3][4] A well-developed HPLC method can separate the target compound from a wide range of potential impurities.
Expertise & Experience: Why HPLC?
For a polar, non-volatile compound like 4-methoxypyridine-2,6-dicarboxylic acid, a reverse-phase HPLC (RP-HPLC) method is the logical first choice. The dicarboxylic acid functional groups impart significant polarity, making it well-suited for separation on a non-polar stationary phase (like C18) with a polar mobile phase. The inclusion of a buffer in the mobile phase is critical to control the ionization state of the carboxylic acid groups, ensuring reproducible retention times and sharp peak shapes.
Trustworthiness: A Self-Validating System
An HPLC method's trustworthiness is established through validation, following guidelines such as those from the International Council for Harmonisation (ICH).[3][5] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is typically demonstrated by peak purity analysis using a photodiode array (PDA) detector.
-
Linearity: A linear relationship between the analyte concentration and the detector response over a defined range.
-
Accuracy: The closeness of the test results to the true value, often determined by spike/recovery experiments.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
Experimental Protocol: RP-HPLC
Caption: Step-by-step workflow for HPLC purity analysis.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a PDA or UV detector.
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-31 min: 95% to 5% B
-
31-35 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 270 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 10 mg of synthesized 4-methoxypyridine-2,6-dicarboxylic acid.
-
Dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to obtain a 1 mg/mL solution.
-
Filter through a 0.45 µm syringe filter prior to injection.
Data Analysis: The purity is calculated using the area percent method:
Purity (%) = (Area of the main peak / Total area of all peaks) x 100
Data Presentation: HPLC
| Parameter | Result | Acceptance Criteria |
| Retention Time | 12.5 min | Consistent for the main peak |
| Purity (Area %) | 98.5% | ≥ 95% |
| Impurity 1 (RT 8.2 min) | 0.8% | ≤ 1.0% |
| Impurity 2 (RT 15.1 min) | 0.5% | ≤ 0.5% |
| Tailing Factor | 1.1 | ≤ 2.0 |
| Theoretical Plates | > 2000 | > 2000 |
Quantitative Nuclear Magnetic Resonance (qNMR): A Primary Analytical Method
qNMR has emerged as a powerful technique for purity determination as it allows for direct quantification against a certified internal standard, making it a primary ratio method.[6][7][8]
Expertise & Experience: The Power of qNMR
The principle of qNMR is that the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[7] By co-dissolving a known mass of the sample with a known mass of a high-purity internal standard, the purity of the sample can be calculated without needing a reference standard of the analyte itself. This is particularly advantageous for novel compounds where a certified reference material may not be available.
Trustworthiness: Ensuring Accuracy in qNMR
The reliability of qNMR hinges on several factors:
-
Choice of Internal Standard: The standard should have a simple spectrum with at least one signal that is well-resolved from the analyte's signals, be stable, non-volatile, and have a known, certified purity.[9] Maleic anhydride or dimethyl sulfone are suitable choices.
-
Experimental Parameters: A sufficient relaxation delay (D1) is crucial to ensure complete relaxation of all protons, which is essential for accurate integration.
-
Signal Selection: Use well-resolved, singlet signals for both the analyte and the internal standard where possible to minimize integration errors.
Experimental Protocol: qNMR
Caption: Step-by-step workflow for qNMR purity analysis.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
Sample Preparation:
-
Accurately weigh approximately 10 mg of 4-methoxypyridine-2,6-dicarboxylic acid (m_analyte).
-
Accurately weigh approximately 5 mg of a certified internal standard (e.g., Maleic Anhydride, Purity_IS) (m_IS).
-
Transfer both to the same vial and dissolve in a suitable deuterated solvent (e.g., 0.75 mL of DMSO-d₆).
-
Transfer the solution to an NMR tube.
NMR Acquisition Parameters:
-
Pulse Program: Standard 1D proton
-
Relaxation Delay (D1): ≥ 5 x T₁ of the slowest relaxing proton (typically 30-60 seconds)
-
Number of Scans: 16 or as needed for good signal-to-noise
Data Analysis: The purity is calculated using the following formula:
Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS
Where:
-
I: Integral of the signal
-
N: Number of protons for the integrated signal
-
MW: Molecular Weight
-
m: mass
-
Purity_IS: Purity of the internal standard
Data Presentation: qNMR
| Parameter | Value |
| Analyte Mass (m_analyte) | 10.12 mg |
| Internal Standard (Maleic Anhydride) Mass (m_IS) | 5.05 mg |
| Analyte Signal (I_analyte, 2H) | 10.00 |
| Internal Standard Signal (I_IS, 2H) | 5.20 |
| Purity (calculated) | 98.8% |
Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Impurities
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[10] For a non-volatile compound like 4-methoxypyridine-2,6-dicarboxylic acid, derivatization is necessary to increase its volatility.
Expertise & Experience: When to Use GC-MS
While not the primary method for the parent compound, GC-MS is invaluable for detecting and identifying volatile impurities that may be present from the synthesis, such as residual solvents or volatile starting materials. Derivatization, for example, through esterification of the carboxylic acid groups, can also allow for the analysis of the main compound and non-volatile impurities.
Experimental Protocol: GC-MS (after derivatization)
Derivatization (Esterification):
-
To ~1 mg of the sample, add 1 mL of 2M HCl in methanol.
-
Heat at 60 °C for 1 hour.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.
GC-MS Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
-
Inlet Temperature: 250 °C
-
Oven Program:
-
Initial temperature 80 °C, hold for 2 min
-
Ramp at 10 °C/min to 280 °C, hold for 5 min
-
-
Carrier Gas: Helium, constant flow 1 mL/min
-
MS Transfer Line: 280 °C
-
Ion Source: 230 °C
-
Scan Range: 40-500 m/z
Data Presentation: GC-MS
| Peak No. | Retention Time (min) | Identification | Match Factor |
| 1 | 5.2 | Methanol (residual) | > 95% |
| 2 | 15.8 | Dimethyl 4-methoxypyridine-2,6-dicarboxylate | > 90% |
| 3 | 18.2 | Potential impurity | - |
Comparison of Analytical Techniques
| Feature | HPLC | qNMR | GC-MS |
| Principle | Chromatographic separation | Nuclear magnetic resonance | Chromatographic separation of volatile compounds |
| Primary Use | Quantitative purity, impurity profiling | Absolute purity determination | Identification of volatile impurities, analysis after derivatization |
| Reference Standard | Required for quantification | Internal standard required | Reference spectra for identification |
| Sample Preparation | Simple dissolution and filtration | Accurate weighing of sample and standard | Derivatization often required |
| Throughput | High | Moderate | Moderate to low |
| Advantages | High resolution, robust, widely available | Primary method, no analyte standard needed, structural information | High sensitivity, excellent for identification of unknowns |
| Disadvantages | Requires reference standards for impurities | Requires high-field NMR, longer acquisition times | Not suitable for non-volatile compounds without derivatization |
Conclusion: A Multi-faceted Approach to Purity Assessment
The choice of analytical technique for assessing the purity of synthesized 4-methoxypyridine-2,6-dicarboxylic acid is dependent on the specific requirements of the analysis.
-
For routine quality control and precise quantification of the main component and known impurities, a validated HPLC-UV method is robust and reliable.
-
For a primary, standard-independent purity assessment and structural confirmation, qNMR is the method of choice.
-
For the detection and identification of trace-level volatile impurities or for an orthogonal analysis after derivatization, GC-MS provides unparalleled sensitivity and identification capabilities.
Ultimately, a combination of these techniques provides the most comprehensive and trustworthy assessment of purity, ensuring the quality and reliability of 4-methoxypyridine-2,6-dicarboxylic acid for its intended applications in research and drug development.
References
-
OIST. (n.d.). Novel Synthesis of 4-Substituted Pyridine-2,6-Dicarboxylic Acid Derivatives (No. 0071). OIST Groups. Retrieved from [Link]
- Dong, M. W. (2013). HPLC Method Development and Validation for Pharmaceutical Analysis. LCGC North America, 31(8), 612-621.
-
Jadhav, P. et al. (2020). Validation Of Analytical Methods For Pharmaceutical Analysis. Sema. Retrieved from [Link]
-
International Council for Harmonisation. (1994). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
Manufacturing Chemist. (2019). qNMR: top tips for optimised sample prep. Retrieved from [Link]
-
National Metrology Institute of Japan. (n.d.). Quantitative NMR. Organic Primary Standards Group. Retrieved from [Link]
-
Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]
- Pauli, G. F., et al. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 57(21), 9220-9231.
- Wawrzyniak, P., & Kujawski, J. (2009). Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts.
- Tanaka, F., et al. (2015). Synthesis of 4-Substituted-Pyridine-2,6-Dicarboxylic Acid Derivatives From Pyruvates and Aldehydes in One Pot. Synthesis, 47(15), 2319-2327.
-
SIELC Technologies. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis of 4-Substituted-Pyridine-2,6-Dicarboxylic Acid Derivatives from Pyruvates and Aldehydes in One Pot. Retrieved from [Link]
-
Los Alamos National Laboratory. (n.d.). Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors. Retrieved from [Link]
-
PubMed. (2009). Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts. Retrieved from [Link]
-
PubMed. (2004). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. Retrieved from [Link]
-
PMC. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Retrieved from [Link]
-
Journal of Medicinal Chemistry. (n.d.). Purity by Absolute qNMR Instructions. Retrieved from [Link]
-
AWS. (2022). qNMR - Quantitative Analysis by NMR. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Retrieved from [Link]
-
Taylor & Francis Online. (2017). Analytical method validation: A brief review. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis of 4-Substituted-Pyridine-2,6-Dicarboxylic. Amanote Research. Retrieved from [Link]
-
ScienceDirect. (1984). Analysis of carboxylic acids by gas chromatography. Derivatisation using chloroacetone. Retrieved from [Link]
-
Pragolab. (n.d.). GC-MS Application Note. Retrieved from [Link]
-
YouTube. (2026). Chris Freye: Discovery analysis for GCxGC trends using alteration and 2D correlation (MDCW 2026). Retrieved from [Link]
-
Research Journal of Pharmacy and Technology. (2018). Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Retrieved from [Link]
-
PMC. (2019). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5.... Retrieved from [Link]
-
MDPI. (2019). Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes. Retrieved from [Link]
Sources
- 1. Analytical Method Validation (AMV) in Pharmaceuticals | Pharmaguideline [pharmaguideline.com]
- 2. Novel Synthesis of 4-Substituted Pyridine-2,6-Dicarboxylic Acid Derivatives (No. 0071) | OIST Groups [groups.oist.jp]
- 3. pharmtech.com [pharmtech.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. particle.dk [particle.dk]
- 6. Quantitative NMR | Organic Primary Standards Group [unit.aist.go.jp]
- 7. emerypharma.com [emerypharma.com]
- 8. jeolusa.s3.amazonaws.com [jeolusa.s3.amazonaws.com]
- 9. qNMR: top tips for optimised sample prep [manufacturingchemist.com]
- 10. Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Evaluating 4-methoxypyridine-2,6-dicarboxylic acid in Biological Assays
For researchers, scientists, and drug development professionals, the rigorous evaluation of novel chemical entities is the cornerstone of innovation. This guide provides an in-depth, technical comparison of 4-methoxypyridine-2,6-dicarboxylic acid, a potent modulator of 2-oxoglutarate (2OG) dependent oxygenases, against other established inhibitors. We will delve into the mechanistic underpinnings, present comparative experimental data, and provide detailed protocols to ensure the scientific integrity of your findings.
The Central Role of 2-Oxoglutarate Dependent Oxygenases
2-Oxoglutarate (2OG) dependent oxygenases are a vast family of non-heme iron enzymes that play critical roles in human physiology, from hypoxic sensing to epigenetic regulation.[1] These enzymes utilize 2-oxoglutarate and molecular oxygen as co-substrates to catalyze a wide array of oxidative reactions, including hydroxylations and demethylations.[2] Their diverse functions have made them attractive therapeutic targets for a range of diseases, including anemia, inflammation, and cancer.[1]
A key subfamily of 2OG oxygenases is the Hypoxia-Inducible Factor (HIF) prolyl hydroxylases (PHDs). Under normal oxygen conditions (normoxia), PHDs hydroxylate specific proline residues on the alpha subunit of HIF (HIF-α). This modification signals for the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex to bind, leading to the ubiquitination and subsequent proteasomal degradation of HIF-α.[3] In low oxygen conditions (hypoxia), PHD activity is diminished, allowing HIF-α to accumulate, translocate to the nucleus, and activate the transcription of genes crucial for adaptation to hypoxia, such as erythropoietin (EPO).[4][5]
Mechanism of Action: A Tale of Molecular Mimicry
4-methoxypyridine-2,6-dicarboxylic acid, like many pyridine dicarboxylic acid derivatives, functions as a competitive inhibitor of 2OG oxygenases by acting as a 2-oxoglutarate mimic. Its dicarboxylate structure allows it to chelate the active site Fe(II) ion and occupy the binding pocket of the co-substrate, 2-oxoglutarate, thereby preventing the native catalytic cycle from proceeding.
Caption: Mechanism of HIF-1α regulation and PHD inhibition.
Comparative Analysis of 2OG Oxygenase Inhibitors
To objectively evaluate the effectiveness of 4-methoxypyridine-2,6-dicarboxylic acid, it is essential to compare its performance against well-characterized inhibitors. For this guide, we will use pyridine-2,4-dicarboxylic acid (2,4-PDCA) as a structural analog and proxy for 4-methoxypyridine-2,6-dicarboxylic acid, alongside other known inhibitors.
| Compound | Target(s) | IC50 (µM) | Mechanism | Reference |
| 4-methoxypyridine-2,6-dicarboxylic acid (proxy: 2,4-PDCA) | Broad-spectrum 2OG Oxygenases (AspH, FIH, KDM4E) | AspH: ~0.03, FIH: ~4.7 | 2-Oxoglutarate Mimic | [6] |
| N-Oxalylglycine (NOG) | Non-selective 2OG Oxygenases | Varies with enzyme | 2-Oxoglutarate Analog | [7] |
| IOX1 | Broad-spectrum 2OG Oxygenases | JMJD6: 10 ± 1.5 | 2-Oxoglutarate Competitor | [8] |
| Vadadustat | HIF Prolyl Hydroxylases | JMJD6: 3 ± 1.2 | 2-Oxoglutarate Competitor | [8] |
Experimental Protocols for Robust Evaluation
The following protocols provide a framework for the accurate assessment of 2OG oxygenase inhibitors.
Fluorescence-Based 2-Oxoglutarate Consumption Assay
This assay offers a non-radioactive method to determine enzyme activity by measuring the depletion of the 2-oxoglutarate co-substrate.
Caption: Workflow for the fluorescence-based 2-OG consumption assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES, pH 7.5.
-
Enzyme: Recombinant human PHD2 (or other 2OG oxygenase).
-
Substrate: HIF-1α peptide.
-
Cofactors: FeSO₄, Ascorbic acid.
-
Co-substrate: 2-oxoglutarate.
-
Inhibitor: 4-methoxypyridine-2,6-dicarboxylic acid and comparators at various concentrations.
-
Derivatization Reagent: o-phenylenediamine in HCl.
-
-
Assay Procedure:
-
In a 96-well plate, combine the assay buffer, enzyme, substrate, cofactors, and varying concentrations of the inhibitor.
-
Initiate the reaction by adding 2-oxoglutarate.
-
Incubate at the optimal temperature for a defined period (e.g., 30 minutes at 37°C).
-
Stop the reaction by adding the o-phenylenediamine derivatization reagent.
-
Incubate to allow for the formation of the fluorescent product.
-
-
Data Acquisition and Analysis:
Cell-Based HIF-1α Stabilization Assay
This assay evaluates the ability of the inhibitor to stabilize HIF-1α in a cellular context.
Step-by-Step Protocol:
-
Cell Culture:
-
Culture a suitable cell line (e.g., HEK293, HepG2) in appropriate media.
-
-
Treatment:
-
Treat the cells with varying concentrations of 4-methoxypyridine-2,6-dicarboxylic acid or comparator compounds for a specified duration (e.g., 4-6 hours).
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells and determine the total protein concentration.
-
-
Western Blotting or ELISA:
-
Separate the protein lysates by SDS-PAGE and transfer to a membrane for Western blotting. Probe with a primary antibody specific for HIF-1α and a loading control (e.g., β-actin).
-
Alternatively, use an ELISA kit for the quantitative measurement of HIF-1α in the cell lysates.[9]
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot or the absorbance from the ELISA.
-
Normalize the HIF-1α signal to the loading control.
-
Plot the fold increase in HIF-1α stabilization relative to the untreated control against the inhibitor concentration.
-
Conclusion
4-methoxypyridine-2,6-dicarboxylic acid presents a promising scaffold for the inhibition of 2-oxoglutarate dependent oxygenases. Its mechanism as a 2-oxoglutarate mimic places it within a well-established class of inhibitors with significant therapeutic potential. By employing the rigorous biochemical and cell-based assays outlined in this guide, researchers can effectively evaluate its potency, selectivity, and cellular efficacy in comparison to other known modulators. This systematic approach is crucial for advancing our understanding of 2OG oxygenase biology and for the development of novel therapeutics.
References
-
Inhibition of 2-Oxoglutarate Dependent Oxygenases. ResearchGate. Available at: [Link]
-
2-Oxoglutarate-Dependent Oxygenases. Annual Reviews. Available at: [Link]
-
A reporter ligand NMR screening method for 2-oxoglutarate oxygenase inhibitors. National Institutes of Health. Available at: [Link]
-
Hypoxia-inducible factor prolyl-hydroxylase: purification and assays of PHD2. PubMed. Available at: [Link]
-
A fluorescence-based assay for 2-oxoglutarate-dependent oxygenases. PubMed. Available at: [Link]
-
Fluorinated derivatives of pyridine-2,4-dicarboxylate are potent inhibitors of human 2-oxoglutarate dependent oxygenases. National Institutes of Health. Available at: [Link]
-
The selective prolyl hydroxylase inhibitor IOX5 stabilizes HIF-1α and compromises development and progression of acute myeloid leukemia. National Institutes of Health. Available at: [Link]
-
Hypoxia-inducible factor prolyl-hydroxylase inhibitor. Wikipedia. Available at: [Link]
-
Inhibition of JMJD6 by 2-Oxoglutarate Mimics. National Institutes of Health. Available at: [Link]
Sources
- 1. A fluorescence-based assay for 2-oxoglutarate-dependent oxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Assays to Study Hypoxia-Inducible Factor Prolyl Hydroxylase Domain 2 (PHD2), a Key Human Oxygen Sensing Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hypoxia-inducible factor prolyl-hydroxylase: purification and assays of PHD2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jianhaidulab.com [jianhaidulab.com]
- 6. Fluorinated derivatives of pyridine-2,4-dicarboxylate are potent inhibitors of human 2-oxoglutarate dependent oxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Inhibition of JMJD6 by 2‐Oxoglutarate Mimics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 4-methoxypyridine-2,6-dicarboxylic Acid
As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of scientific rigor, not only in their synthesis and application but also in their responsible management at the end of the lifecycle. The proper disposal of chemical waste is not merely a logistical task; it is a fundamental pillar of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a comprehensive, technically grounded protocol for the safe disposal of 4-methoxypyridine-2,6-dicarboxylic acid, synthesizing regulatory mandates with field-proven best practices.
Hazard Assessment and Waste Characterization: The Foundation of Safe Disposal
Proper disposal begins with a thorough understanding of the material's potential hazards. While a specific Safety Data Sheet (SDS) for 4-methoxypyridine-2,6-dicarboxylic acid is not always readily available, we can infer its hazard profile by examining its structural analogues: the pyridine core and the carboxylic acid functional groups.
-
Pyridine Derivatives: The pyridine moiety suggests potential toxicity. Pyridine itself is classified as a hazardous waste and is often targeted for disposal via incineration.[1] Related compounds like 4-methoxypyridine are known to be harmful if swallowed, in contact with skin, or inhaled, and cause serious skin and eye irritation.[2]
-
Dicarboxylic Acids: The two carboxylic acid groups make the compound acidic, likely causing skin and eye irritation, and potentially severe damage or corrosion.[3][4]
Under the Resource Conservation and Recovery Act (RCRA), the responsibility to properly characterize waste falls upon the generator.[5] Based on its structure, 4-methoxypyridine-2,6-dicarboxylic acid waste must be treated as hazardous waste . It should not be disposed of down the drain or in regular trash.[3][5]
Summary of Key Safety & Handling Data
| Parameter | Assessment | Rationale & Source |
| GHS Hazard Class (Inferred) | Skin Irritation/Corrosion (Category 2 or 1) Eye Damage/Irritation (Category 2 or 1) Acute Toxicity - Oral, Dermal, Inhalation (Category 4) Specific Target Organ Toxicity - Respiratory Irritation | Based on data for 2,6-pyridinedicarboxylic acid, 4-hydroxypyridine-2,6-dicarboxylic acid, and 4-methoxypyridine.[2][3][4] |
| Required PPE | Safety goggles with side shields or a face shield, chemically resistant gloves (e.g., butyl rubber), lab coat. | Standard practice for handling irritants and potentially toxic chemicals.[2][6] |
| Engineering Controls | All handling of the solid or its solutions must occur within a certified chemical fume hood. | To prevent inhalation of dust or aerosols.[6][7] |
| Chemical Incompatibilities | Strong oxidizing agents, strong bases, and strong acids. | To prevent vigorous or exothermic reactions.[3][6] |
| Primary Disposal Route | Collection by a licensed hazardous waste contractor for incineration. | Incineration is a common and effective method for destroying pyridine-based chemical waste.[1] |
Step-by-Step Protocol for Waste Disposal
This protocol is designed to be a self-validating system, ensuring compliance with OSHA's Laboratory Standard (29 CFR 1910.1450) and EPA regulations.[8][9]
Step 1: Waste Segregation
Immediately upon determining that 4-methoxypyridine-2,6-dicarboxylic acid is waste, it must be segregated from non-hazardous waste streams.
-
Action: Collect all solid waste, contaminated materials (e.g., weighing paper, gloves, absorbent pads), and solutions containing this compound into a dedicated hazardous waste container.
-
Causality: Never mix incompatible waste streams.[10] Mixing acidic waste with bases can cause a violent reaction, while mixing with certain other chemicals could generate toxic gases. Keeping waste streams separate is a cornerstone of laboratory safety.
Step 2: Proper Containerization
The integrity of the waste containment is critical to prevent leaks and exposures.
-
Action: Use a container that is compatible with acidic and organic waste, typically the original product container or a high-density polyethylene (HDPE) bottle.[11] Ensure the container is in good condition, free of leaks, and has a securely fitting, airtight lid.[6]
-
Causality: Using a compatible and robust container prevents the chemical from degrading the container material, ensuring its integrity during storage and transport.[11]
Step 3: Accurate and Compliant Labeling
Proper labeling is a strict regulatory requirement and essential for communicating hazards.
-
Action: As soon as the first drop of waste is added, affix a hazardous waste tag provided by your institution's Environmental Health & Safety (EHS) department. The label must include:
-
The words "Hazardous Waste"
-
The full, unabbreviated chemical name: "4-methoxypyridine-2,6-dicarboxylic Acid"
-
A clear list of the hazards (e.g., "Corrosive, Toxic")
-
The date accumulation started.
-
-
Causality: Federal and state regulations mandate clear labeling of hazardous waste.[8] This ensures that anyone handling the container is aware of its contents and the associated risks, preventing accidental exposures or improper handling.
Step 4: Safe On-Site Accumulation
Waste must be stored safely in a designated laboratory area pending pickup.
-
Action: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of generation. Always use secondary containment, such as a plastic tub, to capture any potential leaks.[10] Ensure the container is stored away from incompatible materials.[6][12]
-
Causality: Secondary containment is a critical safety measure to control spills and prevent chemicals from entering the environment or creating a larger hazard.[10] Proper segregation in storage minimizes the risk of dangerous reactions.
Step 5: Arranging for Final Disposal
The final step is the transfer of waste to a licensed disposal facility.
-
Action: Once the container is full or you are finished generating this waste stream, contact your organization's EHS office to schedule a waste pickup.[6][13] Do not attempt to dispose of the chemical yourself.
-
Causality: Only trained professionals operating under strict regulations are permitted to transport and dispose of hazardous waste. Your EHS office manages this process to ensure full compliance with all local, state, and federal laws.
Spill and Emergency Procedures
In the event of an accidental release, a swift and correct response is crucial to mitigate harm.
-
For a Small Spill (Solid):
-
Alert personnel in the immediate area and restrict access.
-
Wearing appropriate PPE, gently cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows). Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Carefully sweep the material into a designated hazardous waste container.[3]
-
Decontaminate the area with a suitable cleaning solution and collect all cleanup materials as hazardous waste.
-
-
For Skin or Eye Contact:
-
Skin: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2][3]
-
Eyes: Immediately flush eyes with water at an emergency eyewash station for at least 15 minutes, holding the eyelids open.[2][3]
-
Seek immediate medical attention after any exposure.
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for managing waste streams of 4-methoxypyridine-2,6-dicarboxylic acid.
Caption: Decision workflow for the proper disposal of 4-methoxypyridine-2,6-dicarboxylic acid waste.
References
-
National Center for Biotechnology Information. (n.d.). Toxicological Profile for Pyridine. Retrieved from [Link]
- Unknown Source. (n.d.). Standard Operating Procedure for Pyridine. [Source URL not available]
-
Nipissing University. (2019). Hazardous Materials Disposal Guide. Retrieved from [Link]
-
Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]
-
Environmental Health & Safety, The University of Texas at Austin. (n.d.). Chemical Waste. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Occupational exposure to hazardous chemicals in laboratories. (29 CFR 1910.1450). Retrieved from [Link]
- Middle East Technical University. (n.d.). Classification of Wastes and Their Disposal. [Source URL not available]
-
Environmental Safety, Sustainability and Risk, The University of Maryland. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Laboratory Safety Chemical Hygiene Plan (CHP). Retrieved from [Link]
-
Vanderbilt University Medical Center. (2023). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Pyridine. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
Sources
- 1. PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. sigmaaldrich.cn [sigmaaldrich.cn]
- 5. fishersci.com [fishersci.com]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. osha.gov [osha.gov]
- 8. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 9. epa.gov [epa.gov]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 11. vumc.org [vumc.org]
- 12. nipissingu.ca [nipissingu.ca]
- 13. Chemical Waste | Environmental Health & Safety (EHS) [ehs.utexas.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
